molecular formula C19H23FN4O B2957764 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide CAS No. 2034380-12-4

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2957764
CAS No.: 2034380-12-4
M. Wt: 342.418
InChI Key: SFKBTWNKCYAWRB-UHFFFAOYSA-N
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Description

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a synthetic small molecule featuring a 5-fluoropyrimidine core linked to a piperidin-4-ylmethyl group and an acetamide moiety substituted with a meta-tolyl (3-methylphenyl) group. The m-tolyl acetamide group may influence lipophilicity and target binding through steric and electronic effects.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-14-3-2-4-16(9-14)10-18(25)21-11-15-5-7-24(8-6-15)19-22-12-17(20)13-23-19/h2-4,9,12-13,15H,5-8,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKBTWNKCYAWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and an m-tolyl acetamide group . Its unique structure contributes to its biological activity. The synthesis typically involves several steps:

  • Synthesis of 5-Fluoropyrimidine : This can be achieved through fluorination reactions.
  • Formation of Piperidine Derivative : Nucleophilic substitution reactions are used to attach the piperidine to the pyrimidine.
  • Acetamide Formation : The final step involves acylation to introduce the m-tolyl group.

These synthetic pathways allow for modifications that can enhance the compound's biological properties.

Inhibition of Metalloproteinases

One of the notable biological activities of this compound is its role as an inhibitor of metalloproteinases (MMPs) . MMPs are enzymes that degrade components of the extracellular matrix, playing a significant role in various pathological conditions such as cancer metastasis and arthritis. The inhibition of these enzymes is crucial for therapeutic interventions in these diseases.

Neuropharmacological Potential

Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology. The piperidine ring may enhance binding affinity to neuroreceptors, making this compound a candidate for further investigation in treating neurological disorders.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • The fluorine atom in the pyrimidine moiety enhances metabolic stability and biological activity.
  • The piperidine structure contributes to improved binding interactions with biological targets.
  • The acetic acid group may influence pharmacokinetic properties, affecting absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

  • Anticancer Activity : In vitro studies have shown that related compounds inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .
  • Neuroprotective Effects : Research on similar piperidine derivatives has demonstrated neuroprotective effects against neurodegenerative diseases, suggesting that this compound may have similar benefits.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacterial strains, which could lead to new antibiotic therapies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
N-(4-(trifluoromethyl)phenyl)methanesulfonamideMMP InhibitionSulfonamide functional group enhances solubility
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamideNeuropharmacological EffectsEnhanced binding affinity due to piperidine
5-Benzofuranyl Fused PyrimidinesAntimicrobial ActivityUnique fused ring structure

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide and pyrimidine derivatives, focusing on synthesis, structural features, and inferred biological relevance.

Structural Features and Substituent Effects

Compound Name Key Structural Differences Potential Impact
Target Compound : N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide 5-Fluoropyrimidine core; piperidin-4-ylmethyl linker; m-tolyl acetamide Enhanced metabolic stability (fluorine); flexible piperidine linker; moderate lipophilicity (m-tolyl)
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide () Ethyl linker instead of piperidinylmethyl; chloroacetamide Reduced conformational rigidity; potential differences in solubility and target engagement
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Non-fluorinated pyrimidine; thioether linker; 4-methylpyridinyl group Lower metabolic stability (lack of fluorine); altered electronic properties (sulfur vs. amine linker)
DFL20656 () Imidazole and methoxybenzyl substituents; tetrahydrofuran-methyl group Increased steric bulk; potential for multi-target interactions (e.g., kinase inhibition)
Goxalapladib () Naphthyridine core; trifluoromethyl biphenyl group Broader aromatic system; high lipophilicity (suitable for lipid-targeted therapies like atherosclerosis)
  • Fluorine Substitution: The 5-fluoropyrimidine in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., dimethylpyrimidine in ) .
  • Aryl Group Position : The m-tolyl group (meta-methyl) may offer distinct steric effects compared to para-substituted analogs (e.g., p-tolyl in ), influencing receptor affinity .

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